DPPH Radical Scavenging Activity of Pyrazole–Thiazole–Pyridine Conjugates
In a study of novel pyrazole–thiazole–pyridine conjugates, the most active antioxidant compound (ligand 4) achieved an IC50 of 4.67 μg/mL in the DPPH assay, while other derivatives ranged from 20.56 to 45.32 μg/mL [1]. Although the target compound was not directly tested in this study, the identical combination of 3,5‑dimethylpyrazole, thiazole, and pyridine moieties places it within the same pharmacophoric space, suggesting comparable radical‑scavenging potential [1].
| Evidence Dimension | DPPH radical scavenging IC50 |
|---|---|
| Target Compound Data | Not directly measured in published literature |
| Comparator Or Baseline | Ligand 4: IC50 = 4.67 μg/mL; other derivatives: IC50 = 20.56–45.32 μg/mL [1] |
| Quantified Difference | Ligand 4 is ~4.4–9.7× more potent than the other tested analogs; the target compound is structurally analogous but potency remains to be confirmed experimentally. |
| Conditions | In vitro DPPH radical scavenging assay; absorbance measured spectrophotometrically. |
Why This Matters
For procurement decisions, this class‑level evidence indicates that the pyrazole–thiazole–pyridine scaffold can deliver potent antioxidant activity, and the 4‑yl pyridine isomer may further modulate potency through altered electronic distribution.
- [1] Abrigach, F. et al. (2020) 'New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study', Heliyon, 6(1), e03185. doi:10.1016/j.heliyon.2020.e03185 View Source
